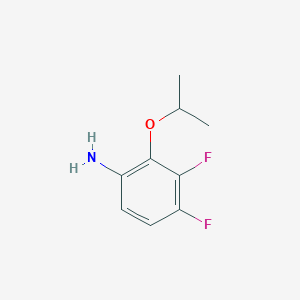

3,4-Difluoro-2-(propan-2-yloxy)aniline

Description

Properties

IUPAC Name |

3,4-difluoro-2-propan-2-yloxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO/c1-5(2)13-9-7(12)4-3-6(10)8(9)11/h3-5H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSDVRQRFZISKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-2-(propan-2-yloxy)aniline can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 3,4-difluoroaniline with isopropyl alcohol in the presence of a suitable catalyst. The reaction typically requires heating and may involve the use of a base to facilitate the substitution process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-2-(propan-2-yloxy)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often requiring a base and elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development:

- Antibiotics and Anticancer Agents: Compounds similar to 3,4-difluoroaniline are used as intermediates in the synthesis of potent antibiotics and anticancer drugs. For instance, derivatives are known to inhibit c-Met protein kinase, which is involved in cancer progression .

- Neuropathic Pain Treatments: The compound has potential applications in developing drugs targeting neuropathic pain pathways .

- Agricultural Chemicals:

- Materials Science:

Case Study 1: Pharmaceutical Applications

A study published in a leading journal highlighted the synthesis of a new class of kinase inhibitors using 3,4-difluoro-2-(propan-2-yloxy)aniline as a key intermediate. These inhibitors demonstrated significant activity against cancer cell lines, showcasing the compound's potential in drug development .

Case Study 2: Agricultural Innovations

Research conducted on the use of 3,4-difluoro-2-(propan-2-yloxy)aniline derivatives revealed their effectiveness as novel herbicides. Field trials indicated a substantial reduction in weed populations while maintaining crop yield, emphasizing their utility in sustainable agriculture practices .

Data Table: Summary of Applications

| Application Area | Description | Example Compounds/Uses |

|---|---|---|

| Pharmaceuticals | Intermediates for antibiotics and anticancer agents | c-Met inhibitors, neuropathic pain treatments |

| Agricultural Chemicals | Development of effective pesticides and herbicides | Germicides with reduced environmental impact |

| Materials Science | Components for electronic devices | LCDs, OLEDs using azo compounds |

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2-(propan-2-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structurally related compounds include:

Key Observations :

- Electronic Effects : The 3,4-difluoro substitution in the target compound creates strong electron-withdrawing effects, reducing electron density on the aromatic ring compared to methyl or chloro substituents .

- Solubility : Alkoxy groups (e.g., -OCH(CH₃)₂) enhance lipophilicity compared to halogens (Cl, F), improving membrane permeability but reducing aqueous solubility .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-Difluoro-2-(propan-2-yloxy)aniline, and how do substituent positions influence reactivity?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) using 3,4-difluoroaniline as a starting material. Introducing the isopropoxy group at the 2-position typically requires activating the aromatic ring with electron-withdrawing groups (e.g., fluorine substituents). NAS reactions may employ NaH or K₂CO₃ as bases in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) . Fluorine's meta-directing nature and the steric hindrance from the isopropoxy group must be considered during regioselectivity analysis.

Q. Which analytical techniques are most effective for characterizing 3,4-Difluoro-2-(propan-2-yloxy)aniline?

- Methodological Answer :

- ¹⁹F NMR : To confirm fluorine positions and assess electronic environments (δ ~ -120 to -140 ppm for aromatic fluorine) .

- GC-MS/HPLC : For purity assessment; fluorine substituents increase electronegativity, requiring optimized mobile phases (e.g., acetonitrile/water with 0.1% TFA for HPLC) .

- FT-IR : Peaks at ~1250 cm⁻¹ (C-F stretch) and ~1100 cm⁻¹ (ether C-O) verify functional groups .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

- Temperature : 4°C, 25°C, and 40°C for 1–3 months, monitoring degradation via HPLC .

- Light : UV/visible light exposure to assess photolytic decomposition.

- Humidity : 75% RH to test hydrolysis susceptibility, particularly of the ether linkage .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Buchwald-Hartwig amination)?

- Methodological Answer : The fluorine substituents activate the aromatic ring toward electrophilic substitution but may deactivate it toward palladium-catalyzed couplings due to electron withdrawal. Optimize using:

- Ligands : Bulky phosphines (XPhos) to mitigate steric hindrance from the isopropoxy group.

- Catalysts : Pd(OAc)₂ with Cs₂CO₃ as a base in toluene at 100–110°C . Kinetic studies (e.g., Hammett plots) can quantify substituent effects on reaction rates.

Q. How does 3,4-Difluoro-2-(propan-2-yloxy)aniline partition in environmental matrices, and what degradation pathways are relevant?

- Methodological Answer :

- Soil/Water Partitioning : Use batch equilibrium experiments to determine log K₀c (organic carbon-water partition coefficient). Fluorine’s hydrophobicity increases soil adsorption .

- Degradation : Advanced oxidation processes (AOPs) like Fenton’s reagent (Fe²⁺/H₂O₂) or UV/O₃ to study hydroxyl radical-mediated breakdown. Monitor intermediates via LC-QTOF-MS .

Q. What strategies are effective for mitigating the compound’s ecotoxicity in industrial wastewater?

- Methodological Answer :

- Adsorption : Activated carbon or biochar to remove aromatic amines.

- Biodegradation : Screen microbial consortia from contaminated sites for enzymatic pathways (e.g., dioxygenases).

- Toxicity Testing : Use Daphnia magna or Vibrio fischeri bioassays to assess acute/chronic effects .

Application-Oriented Questions

Q. How can this compound serve as a precursor in pharmaceutical polymorph screening?

- Methodological Answer : As a benzamide intermediate (e.g., in ’s polymorphic drug candidate), crystallize derivatives under varying conditions (solvent, temperature). Use:

- PXRD : To identify polymorphic forms.

- DSC/TGA : For thermal stability analysis.

- Computational Modeling : DFT calculations to predict crystal packing .

Q. What role does the isopropoxy group play in modulating biological activity compared to other alkoxy substituents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.